4-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide
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Overview
Description
4-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a hydroxy group, and an indene moiety
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and changes would depend on the exact nature of the target and the structure of the derivative.
Biochemical Pathways
Indole derivatives are known to affect a wide range of pathways due to their broad-spectrum biological activities . These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Given the wide range of biological activities of indole derivatives, the effects could be diverse depending on the specific target and pathway involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via oxidation reactions using reagents such as hydrogen peroxide or potassium permanganate.
Chlorination: The chloro group is introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the benzamide linkage through a reaction between the chlorinated indene derivative and an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, thiols, sodium azide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-hydroxybenzyl)benzamide
- 4-chloro-N-(2-hydroxyphenyl)benzamide
- 4-chloro-N-(2-hydroxy-1,2-dihydro-1H-inden-2-yl)benzamide
Uniqueness
4-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is unique due to the presence of the indene moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-7-5-12(6-8-15)16(20)19-11-17(21)9-13-3-1-2-4-14(13)10-17/h1-8,21H,9-11H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVQXTBNWIRFLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)C3=CC=C(C=C3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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